molecular formula C15H11NO4S2 B1224837 2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

Cat. No. B1224837
M. Wt: 333.4 g/mol
InChI Key: FVIFHSHIDLMOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their wide range of pharmacological activities. These compounds are integral to many natural and synthetic bioactive molecules. The unique structure of benzothiazoles, including the presence of a benzene ring fused with a thiazole ring, contributes to their diverse biological activities. Research has shown that these compounds exhibit antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. The versatility of benzothiazoles is attributed to the ability to undergo various structural modifications, enhancing their biological activities and making them an important moiety in the field of medicinal chemistry (Bhat & Belagali, 2020).

Synthetic and Biological Importance of Benzothiazole Derivatives

The combination of (thio)urea and benzothiazole derivatives results in compounds with enhanced physicochemical and biological properties. These derivatives, including UBTs and TBTs, are of great importance in medicinal chemistry due to their potential therapeutic applications. Notably, derivatives like Frentizole have been used in treating rheumatoid arthritis and systemic lupus erythematosus. The synthetic methodologies and pharmacological activities of these derivatives highlight their significance as potential therapeutic agents across a variety of pharmacological activities (Rosales-Hernández et al., 2022).

Benzothiazoles as Anticancer Agents

A comprehensive analysis of benzothiazole derivatives emphasizes their anticancer potentials. These derivatives, owing to their structural diversity, have shown promising activity against various cancer cell lines. The mechanisms through which they exert their anticancer effects include tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through the activation of reactive oxygen species (ROS). The exploration of benzothiazole derivatives for anticancer applications underscores their potential as lead compounds in cancer chemotherapy (Pathak et al., 2019).

properties

Molecular Formula

C15H11NO4S2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C15H11NO4S2/c17-14-10-5-1-2-7-13(10)22(19,20)16(14)15(18)12-8-9-4-3-6-11(9)21-12/h1-2,5,7-8H,3-4,6H2

InChI Key

FVIFHSHIDLMOJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)N3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 2
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 3
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 4
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 5
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one
Reactant of Route 6
2-[5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl(oxo)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

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